molecular formula C19H24F3NO3 B2703206 3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid CAS No. 439096-52-3

3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid

Cat. No.: B2703206
CAS No.: 439096-52-3
M. Wt: 371.4
InChI Key: QQLVXYUIIGTHTC-UHFFFAOYSA-N
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Description

This compound, 3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid, is a sophisticated synthetic chemical building block designed for medicinal chemistry and drug discovery research. Its structure integrates a sterically defined, lipophilic 3,3,5-trimethylcyclohexane core, a carboxylic acid functional group, and an anilide moiety featuring a metabolically stable trifluoromethyl group. The carboxylic acid and anilide groups are common pharmacophores found in ligands that target various biological pathways. Researchers can leverage this multifunctional scaffold in the design and synthesis of novel small-molecule libraries, particularly for probing enzymes and receptors where the amide linkage can mimic natural substrates or interact with key residues in a binding pocket . The presence of the trifluoromethyl group is a strategic element often employed to influence a compound's electronic properties, metabolic stability, and membrane permeability, making this reagent valuable for investigating structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of lead compounds . This product is intended for laboratory research by qualified professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,3,5-trimethyl-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO3/c1-12-8-17(2,3)11-18(9-12,16(25)26)10-15(24)23-14-6-4-5-13(7-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLVXYUIIGTHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with an appropriate cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carboxylic acid group and complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Research

One of the prominent applications of this compound lies in its potential anticancer properties. Studies have indicated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized based on related frameworks have shown IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3

These findings suggest that modifications to the molecular structure can enhance biological activity, making it a candidate for further development in anticancer therapies.

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds structurally related to 3,3,5-trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid. Certain derivatives have demonstrated effective antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potential for development as antimicrobial agents .

Polymer Chemistry

The compound serves as a precursor or intermediate in the synthesis of advanced polymers. Its unique structure allows it to act as a hardener in epoxy resins, which are widely used in coatings and adhesives due to their durability and resistance to environmental factors. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of these materials .

ApplicationDescription
Epoxy ResinsUsed as hardeners for superior adhesion and durability in coatings
AdhesivesEnhances bonding strength and resistance to solvents

Case Study 1: Anticancer Activity Evaluation

A series of derivatives based on the core structure of 3,3,5-trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid were synthesized and evaluated for anticancer activity. The study involved testing various substitutions on the aniline moiety to optimize activity against HCT-116 cells. Results indicated that specific modifications significantly improved potency, suggesting pathways for further drug development.

Case Study 2: Development of Fluorinated Polymers

In a project aimed at developing fluorinated polymers for high-performance applications, researchers utilized this compound as a building block for synthesizing new epoxy formulations. The resultant materials exhibited enhanced mechanical properties and resistance to harsh chemicals compared to traditional formulations, illustrating the compound's utility in advanced material science .

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound and 1-amino-3,3,5,5-tetramethylcyclohexanecarboxylic acid share a cyclohexanecarboxylic acid backbone, whereas 3,3,5-trimethylcyclohexanol lacks the carboxylic acid group. The sulfanyl-containing analog replaces the cyclohexane ring with an acetic acid chain.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The trifluoromethyl group in the target compound and the sulfanyl analog likely improves resistance to oxidative metabolism compared to non-fluorinated analogs.
  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. This contrasts with 3,3,5-trimethylcyclohexanol , which has lower lipophilicity due to its hydroxyl group.

Research Findings and Data

  • Safety Profiles: 3,3,5-Trimethylcyclohexanol is advised against in food-contact applications due to toxicity risks, while the target compound’s safety data remain unreported.
  • Regulatory Status : Compounds with trifluoromethyl groups (e.g., ) are increasingly prioritized in drug discovery due to their pharmacokinetic advantages.

Biological Activity

3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid (CAS No. 439096-52-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3,5-trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid is C19H24F3NO3. The presence of a trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological membranes and receptors .

PropertyValue
Molecular FormulaC19H24F3NO3
Molecular Weight373.39 g/mol
IUPAC Name3,3,5-trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid
CAS Number439096-52-3

Preliminary studies indicate that 3,3,5-trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is hypothesized to enhance binding affinity to certain proteins, potentially leading to altered enzymatic activity or receptor signaling.

Enzyme Interaction

Research has shown that compounds with similar structures often exhibit inhibitory effects on certain enzymes. For instance, the compound's structural analogs have been tested against cyclooxygenase (COX) enzymes and have demonstrated varying degrees of inhibition. The specific interaction profile of 3,3,5-trimethyl compound with COX or other enzymes remains to be fully elucidated but suggests potential anti-inflammatory properties.

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of cyclohexane derivatives, researchers found that compounds similar to 3,3,5-trimethyl exhibited significant inhibition of prostaglandin synthesis in vitro. The presence of the trifluoromethyl group was noted as a critical factor enhancing the anti-inflammatory activity compared to non-fluorinated analogs .

Study 2: Anticancer Potential

Another study explored the anticancer potential of various cyclohexane derivatives. The results indicated that compounds with bulky substituents like trifluoromethyl showed promise in inhibiting tumor cell proliferation in specific cancer lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclohexanecarboxylic acid core with sterically hindered substituents?

  • Methodological Answer : A stepwise approach is advised. First, synthesize the cyclohexane ring via Diels-Alder or alkylation reactions. Introduce the 3,3,5-trimethyl groups using selective alkylation with methyl halides under basic conditions. For coupling the 2-oxo-2-[3-(trifluoromethyl)anilino]ethyl moiety, employ a nucleophilic substitution or amidation reaction. Reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) can enhance reaction efficiency by minimizing steric interference . Monitor intermediates via TLC and purify via recrystallization (e.g., ethanol, as in ) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry) with spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR for methyl group splitting patterns and trifluoromethyl anisotropy.
  • FT-IR : Confirm carbonyl (C=O) and carboxylic acid (O-H) stretches.
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.
  • DFT Calculations : Compare experimental data with computational models to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can discrepancies between computational binding predictions and experimental affinity data be resolved?

  • Methodological Answer :

Re-evaluate Force Fields : Ensure the simulation parameters (e.g., partial charges, solvation models) align with the compound’s electronic properties.

Solvent Effects : Perform molecular dynamics (MD) simulations in explicit solvent to account for hydrophobic interactions from the trifluoromethyl group.

Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants. Cross-validate with mutational analysis of target binding pockets .

Q. What experimental designs are optimal for analyzing steric effects on reaction yields during synthesis?

  • Methodological Answer :

  • Kinetic Studies : Vary reaction temperature and catalyst loading to assess steric hindrance in transition states.
  • Competitive Experiments : Compare reactivity of the target compound with less-hindered analogs.
  • Computational Modeling : Use DFT to map energy barriers for key steps (e.g., amide bond formation) and identify steric "hotspots" .

Q. How can the compound’s conformational flexibility impact its biological activity, and how is this analyzed?

  • Methodological Answer :

  • Rotamer Libraries : Generate conformational ensembles via MD simulations to identify dominant states.
  • NOESY NMR : Detect through-space interactions between the cyclohexane ring and anilino group.
  • Free Energy Perturbation (FEP) : Quantify energy differences between conformers and correlate with activity data from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Check for slow conformational exchange using variable-temperature NMR.
  • Impurity Analysis : Employ HPLC-MS to rule out byproducts from incomplete coupling steps.
  • Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., ’s approach for similar cyclohexane derivatives) .

Structural and Functional Insights

Q. What computational tools are best suited to predict the compound’s solubility and formulation stability?

  • Methodological Answer :

  • COSMO-RS : Predict solubility in polar/nonpolar solvents based on charge distribution.
  • Hansen Solubility Parameters : Correlate with experimental solubility tests in DMSO, ethanol, or buffer systems.
  • Accelerated Stability Studies : Monitor degradation under stress conditions (pH, temperature) via LC-MS and compare with DFT-derived degradation pathways .

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